1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine
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Overview
Description
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C10H14ClNS. It features a cyclohexane ring substituted with an amine group and a 5-chlorothiophene moiety.
Preparation Methods
The synthesis of 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 5-chlorothiophene-2-carboxylic acid, followed by reductive amination to introduce the amine group. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine can be compared with other similar compounds, such as:
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Known for its anti-inflammatory properties.
[(5-chlorothiophen-2-yl)methyl][2-(cyclohex-1-en-1-yl)ethyl]amine: Used in various chemical syntheses.
1-(5-Chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: A potential nonlinear optical material.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Properties
Molecular Formula |
C10H14ClNS |
---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H14ClNS/c11-9-5-4-8(13-9)10(12)6-2-1-3-7-10/h4-5H,1-3,6-7,12H2 |
InChI Key |
FZFHDODULZLAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(S2)Cl)N |
Origin of Product |
United States |
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